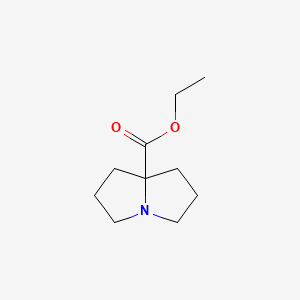![molecular formula C16H19NO3 B8183887 Benzyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B8183887.png)
Benzyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is a chemical compound with a unique spirocyclic structure. This compound is characterized by a spiro junction between a nonane ring and an azaspiro ring, with a benzyl ester group attached to the carboxylate functionality. The compound’s molecular formula is C16H19NO3 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate typically involves the reaction of a suitable azaspiro precursor with benzyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ester group or the azaspiro ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, depending on the nucleophile employed .
Scientific Research Applications
Benzyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Benzyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Similar structure but with different functional groups.
2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate tert-butyl ester: Another spirocyclic compound with a tert-butyl ester group.
2-Oxa-7-azaspiro[3.5]nonane: A related spirocyclic compound with an oxygen atom in the ring
Uniqueness
Benzyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
IUPAC Name |
benzyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-14-6-8-16(9-7-14)11-17(12-16)15(19)20-10-13-4-2-1-3-5-13/h1-5H,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVIAMGCVKVAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CN(C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
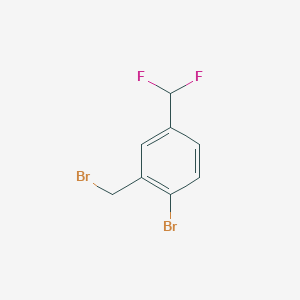
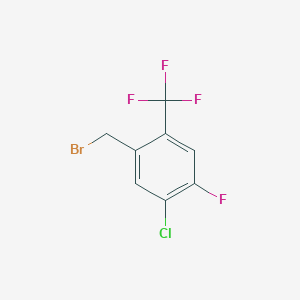
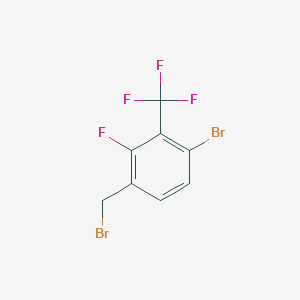
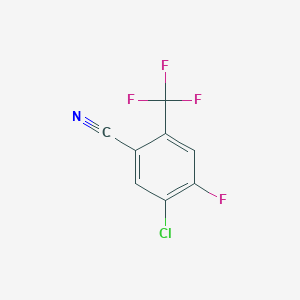
![1-[5-Chloro-4-fluoro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B8183848.png)
![[4-Bromo-2-fluoro-3-(trifluoromethyl)phenyl]methanol](/img/structure/B8183855.png)
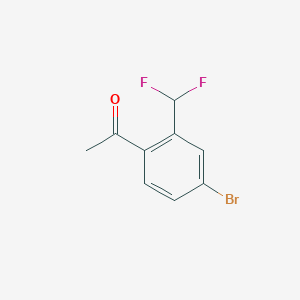
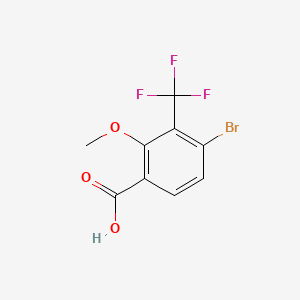

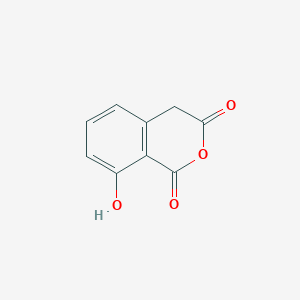
![2-[4-(Trifluoromethylsulfanyl)phenyl]piperidine;hydrochloride](/img/structure/B8183881.png)
![3-bromo-8,9-dihydro-6H-pyrano[4,3-b][1,8]naphthyridine](/img/structure/B8183894.png)
![3-bromo-7,7-difluoro-8,9-dihydro-6H-benzo[b][1,8]naphthyridine](/img/structure/B8183902.png)
